molecular formula C8H8FNO2 B1441244 N-(2-fluoro-6-methoxyphenyl)formamide CAS No. 1313712-60-5

N-(2-fluoro-6-methoxyphenyl)formamide

Cat. No. B1441244
CAS RN: 1313712-60-5
M. Wt: 169.15 g/mol
InChI Key: KNFFYACFYGLVOV-UHFFFAOYSA-N
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Description

“N-(2-fluoro-6-methoxyphenyl)formamide” is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.15300 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a formamide group (HCONH2) attached to a phenyl ring that is substituted with a fluorine atom at the 2-position and a methoxy group (OCH3) at the 6-position .


Physical And Chemical Properties Analysis

“this compound” is a white solid . Other physical and chemical properties such as melting point, boiling point, and specific gravity are not available .

Scientific Research Applications

Alzheimer's Disease Research

N-(2-fluoro-6-methoxyphenyl)formamide derivatives have been utilized in Alzheimer's disease research. For instance, a study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the living brains of patients with Alzheimer's disease. This probe was helpful in demonstrating significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating these decreases with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

Chemical Synthesis and Structural Analysis

The compound and its derivatives have also found applications in chemical synthesis and structural analysis. Research has been conducted on the reactions of (4-methoxyphenyl)amine and its derivatives with organosilicon isocyanates and phenylisocyanate. The study included the synthesis of (4-methoxyphenyl)formamide by reacting (4-methoxyphenyl)amine with ethyl formate and analyzing the structure through X-ray diffraction (XRD) (Belova et al., 2017).

Radiotracer Development for PET Imaging

The feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has been demonstrated, leading to the synthesis of radiolabeled compounds. These compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have potential applications in studying CB1 cannabinoid receptors in the brain through positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Safety and Hazards

“N-(2-fluoro-6-methoxyphenyl)formamide” is harmful in contact with skin, eyes, and if swallowed . In case of skin contact, it is recommended to wash the affected area with water while removing contaminated clothing and shoes if necessary . In case of eye contact, it is recommended to flush eyes with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

N-(2-fluoro-6-methoxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFFYACFYGLVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275214
Record name Formamide, N-(2-fluoro-6-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313712-60-5
Record name Formamide, N-(2-fluoro-6-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-(2-fluoro-6-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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